(1S)-2,2-Difluorocyclopentan-1-amine
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Overview
Description
(1S)-2,2-Difluorocyclopentan-1-amine is a fluorinated amine compound characterized by a cyclopentane ring with two fluorine atoms and an amine group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-Difluorocyclopentan-1-amine typically involves the fluorination of cyclopentanone followed by amination. One common method includes:
Fluorination: Cyclopentanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.
Amination: The resulting 2,2-difluorocyclopentanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(1S)-2,2-Difluorocyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of (1S)-2,2-Difluorocyclopentan-1-amine involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate in drug design.
Comparison with Similar Compounds
2,2-Difluorocyclopentanone: A precursor in the synthesis of (1S)-2,2-Difluorocyclopentan-1-amine.
Cyclopentanamine: Lacks the fluorine atoms, resulting in different chemical properties.
2-Fluorocyclopentanamine: Contains only one fluorine atom, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of two fluorine atoms, which significantly influence its chemical and physical properties. This fluorination enhances its stability, lipophilicity, and potential biological activity, distinguishing it from other cyclopentane derivatives.
Properties
Molecular Formula |
C5H9F2N |
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Molecular Weight |
121.13 g/mol |
IUPAC Name |
(1S)-2,2-difluorocyclopentan-1-amine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)3-1-2-4(5)8/h4H,1-3,8H2/t4-/m0/s1 |
InChI Key |
JBXAZJIGJLDLEM-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@@H](C(C1)(F)F)N |
Canonical SMILES |
C1CC(C(C1)(F)F)N |
Origin of Product |
United States |
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